2-Chloro-4-hydroxy-5-nitrobenzoic acid
Overview
Description
2-Chloro-4-hydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO5 It is a derivative of benzoic acid, characterized by the presence of chloro, hydroxy, and nitro functional groups
Mechanism of Action
Target of Action
It’s structurally similar compound, 2-hydroxy-5-nitrobenzoic acid, is known to inhibit the activity of wild type-bovine low m r protein tyrosine phosphatase . Protein tyrosine phosphatases play a crucial role in cellular signaling pathways, and their inhibition can lead to significant changes in cell function .
Mode of Action
It is known to undergo microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield n-substituted 5-nitroanthranilic acid derivatives . This suggests that the compound can interact with amines in a specific manner to form new compounds.
Biochemical Pathways
Given its ability to undergo amination reactions with amines , it can be inferred that it may influence pathways involving these compounds.
Pharmacokinetics
Its solubility in water, alcohol, diethyl ether, and hot water suggests that it may have good bioavailability.
Result of Action
Its ability to form n-substituted 5-nitroanthranilic acid derivatives suggests that it can lead to the formation of new compounds in the cell.
Action Environment
Its solubility in various solvents suggests that the solvent environment could potentially influence its action and stability.
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, like 2-Chloro-4-hydroxy-5-nitrobenzoic acid, are important nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Cellular Effects
Nitro compounds have been shown to have significant effects on cells .
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-hydroxy-5-nitrobenzoic acid typically involves the nitration of 2-chloro-4-hydroxybenzoic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure regioselective nitration. The reaction conditions are carefully controlled to avoid over-nitration and to achieve high yields of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) or zinc dust.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C or zinc dust in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
2-Chloro-4-hydroxy-5-nitrobenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the hydroxy group.
4-Hydroxy-3-nitrobenzoic acid: Similar structure but lacks the chloro group.
5-Chloro-2-nitrobenzoic acid: Similar structure but with different positioning of functional groups.
Uniqueness: 2-Chloro-4-hydroxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (chloro, hydroxy, and nitro) on the benzoic acid ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-4-hydroxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXKNUFPZVKHIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627147 | |
Record name | 2-Chloro-4-hydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792952-51-3 | |
Record name | 2-Chloro-4-hydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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